molecular formula C17H29N B3431764 (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine CAS No. 926622-53-9

(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine

Cat. No.: B3431764
CAS No.: 926622-53-9
M. Wt: 247.4 g/mol
InChI Key: CQUUZQSBPYYMRG-ZDUSSCGKSA-N
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Description

(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine is a chiral amine characterized by a 2,4,6-triisopropylphenyl group attached to an ethanamine backbone in the (1S)-configuration.

Properties

IUPAC Name

(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13H,18H2,1-7H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUUZQSBPYYMRG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195540
Record name (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926622-53-9
Record name (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926622-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-triisopropylbenzaldehyde and an appropriate amine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2,4,6-triisopropylbenzaldehyde with an amine, using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to yield the corresponding amine.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Steric and Electronic Properties

Key Compounds for Comparison :

(1S)-1-(4-Methoxyphenyl)ethanamine (CAS 609-962-1, ):

  • Substituent: Electron-donating methoxy group at the para position.
  • Implications: Enhanced solubility in polar solvents due to the methoxy group; reduced steric hindrance compared to triisopropylphenyl derivatives.

(1S)-1-(2,4,5-Trimethylphenyl)ethanamine (): Substituent: Methyl groups at 2,4,5-positions. Implications: Moderate steric hindrance but less than triisopropyl groups.

2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine (CAS 691873-13-9, ):

  • Substituent: Trifluoromethyl (electron-withdrawing) and piperidine (cyclic amine).
  • Implications: Increased acidity of the amine due to the trifluoromethyl group; piperidine introduces conformational rigidity, contrasting with the flexible ethanamine in the target compound.
Structural Comparison Table :
Compound Substituents Steric Hindrance Electronic Effects
Target Compound 2,4,6-Tri(propan-2-yl)phenyl High Electron-donating (alkyl groups)
(1S)-1-(4-Methoxyphenyl)ethanamine 4-Methoxyphenyl Low Electron-donating (methoxy)
(1S)-1-(2,4,5-Trimethylphenyl)ethanamine 2,4,5-Trimethylphenyl Moderate Electron-donating (methyl)
2-[2-(Trifluoromethyl)phenyl]ethanamine 2-(Trifluoromethyl)phenyl + piperidine Moderate Electron-withdrawing (CF₃)

Hydrogen Bonding and Intermolecular Interactions

The triisopropylphenyl group in the target compound likely impedes hydrogen bonding due to steric shielding of the amine group. This contrasts with compounds like 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (), where less bulky substituents allow C···H-N and C···H-O hydrogen bonds in crystal structures . Fluorinated analogs (e.g., 2-Fluoro-2-(3-fluorophenyl)ethanamine, ) may engage in weak F···H interactions but lack the steric bulk of isopropyl groups, enabling higher solubility in aqueous media .

Biological Activity

(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine, also known as a triisopropyl-substituted phenylethanamine, is an organic compound notable for its complex structure and potential biological activities. Its unique arrangement includes a phenyl ring with three isopropyl groups and an ethanamine moiety, which may contribute to its interactions in biological systems.

  • Molecular Formula: C17H29N
  • IUPAC Name: this compound
  • CAS Number: 926622-53-9

The compound is synthesized through reductive amination processes involving 2,4,6-triisopropylbenzaldehyde and appropriate amines, typically using sodium cyanoborohydride as a reducing agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various cellular processes and physiological responses. The exact pathways involved are context-dependent and may vary based on the biological system under study.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases .

Neuroprotective Activity

There is emerging evidence supporting the neuroprotective potential of this compound. Its structural similarities to known neuroprotective agents suggest that it might exert protective effects in models of neurodegenerative diseases such as Parkinson's disease. The hypothesis is that its antioxidant properties could mitigate oxidative stress in neuronal cells .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various phenylethanamines including this compound showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in clinical settings .

Study 2: Neuroprotection in Parkinson's Disease Models

In a series of experiments involving animal models of Parkinson's disease, this compound was administered to assess its neuroprotective effects. Results indicated a reduction in neurodegeneration markers and improved motor function in treated animals compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveReduced neurodegeneration in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine
Reactant of Route 2
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